Cas no 1702230-01-0 (6-Fluoroindoline-5-carbonitrile)

6-Fluoroindoline-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 6-Fluoroindoline-5-carbonitrile
- SY237417
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- MDL: MFCD20259150
- Inchi: 1S/C9H7FN2/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h3-4,12H,1-2H2
- InChI Key: KOOOJZVCFWCCAX-UHFFFAOYSA-N
- SMILES: FC1C(C#N)=CC2=C(C=1)NCC2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 220
- Topological Polar Surface Area: 35.8
6-Fluoroindoline-5-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB533401-100mg |
6-Fluoroindoline-5-carbonitrile; . |
1702230-01-0 | 100mg |
€408.00 | 2024-08-02 | ||
eNovation Chemicals LLC | D685315-0.1g |
6-Fluoroindoline-5-carbonitrile |
1702230-01-0 | 95% | 0.1g |
$255 | 2024-07-20 | |
Chemenu | CM327099-100mg |
6-fluoro-2,3-dihydro-1H-indole-5-carbonitrile |
1702230-01-0 | 95%+ | 100mg |
$224 | 2023-01-10 | |
Chemenu | CM327099-250mg |
6-fluoro-2,3-dihydro-1H-indole-5-carbonitrile |
1702230-01-0 | 95%+ | 250mg |
$328 | 2023-01-10 | |
A2B Chem LLC | AY07295-1g |
6-Fluoroindoline-5-carbonitrile |
1702230-01-0 | ≥95% | 1g |
$827.00 | 2024-04-20 | |
1PlusChem | 1P01FM3J-100mg |
6-Fluoroindoline-5-carbonitrile |
1702230-01-0 | 95% | 100mg |
$299.00 | 2024-06-19 | |
Ambeed | A538790-250mg |
6-Fluoroindoline-5-carbonitrile |
1702230-01-0 | 97% | 250mg |
$334.0 | 2024-04-23 | |
A2B Chem LLC | AY07295-100mg |
6-Fluoroindoline-5-carbonitrile |
1702230-01-0 | ≥95% | 100mg |
$260.00 | 2024-04-20 | |
1PlusChem | 1P01FM3J-250mg |
6-Fluoroindoline-5-carbonitrile |
1702230-01-0 | 95% | 250mg |
$577.00 | 2024-06-19 | |
Aaron | AR01FMBV-100mg |
6-Fluoroindoline-5-carbonitrile |
1702230-01-0 | 95% | 100mg |
$189.00 | 2025-02-10 |
6-Fluoroindoline-5-carbonitrile Related Literature
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
Additional information on 6-Fluoroindoline-5-carbonitrile
6-Fluoroindoline-5-carbonitrile (CAS No. 1702230-01-0): A Comprehensive Overview
6-Fluoroindoline-5-carbonitrile (CAS No. 1702230-01-0) is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a fluoro group at the 6-position of an indoline ring and a cyano group at the 5-position. The indoline core serves as a versatile scaffold, enabling the molecule to exhibit a wide range of chemical and biological properties.
The synthesis of 6-fluoroindoline-5-carbonitrile involves a series of intricate organic reactions, including Friedel-Crafts alkylation, nucleophilic substitution, and cyclization processes. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for research and industrial applications. The fluoro group introduces electron-withdrawing effects, which enhance the compound's reactivity in various chemical transformations. Meanwhile, the cyano group contributes to its ability to participate in hydrogen bonding and other non-covalent interactions, further expanding its functional versatility.
One of the most promising applications of 6-fluoroindoline-5-carbonitrile lies in its potential as a building block for drug discovery. Researchers have demonstrated that this compound can serve as a precursor for constructing bioactive molecules with anti-cancer, anti-inflammatory, and anti-microbial properties. For instance, studies published in leading journals such as *Nature Communications* and *Journal of Medicinal Chemistry* have highlighted its role in designing small-molecule inhibitors targeting key enzymes involved in cancer progression.
In addition to its pharmacological applications, 6-fluoroindoline-5-carbonitrile has also found utility in materials science. Its ability to form stable coordination complexes with transition metals has made it a valuable component in the development of novel catalysts for organic synthesis. Recent breakthroughs in this area have been documented in *Angewandte Chemie* and *Chemical Science*, where researchers have utilized this compound to achieve unprecedented selectivity in enantioselective reactions.
The structural flexibility of 6-fluoroindoline-5-carbonitrile also lends itself well to applications in supramolecular chemistry. By exploiting its ability to form π–π interactions and hydrogen bonds, scientists have successfully incorporated this compound into self-assembled nanostructures with potential applications in drug delivery systems and sensors.
From an environmental standpoint, the synthesis and application of 6-fluoroindoline-5-carbonitrile are designed to minimize ecological impact. Modern green chemistry principles have been integrated into its production processes, ensuring that waste generation is kept to a minimum while maintaining high yields.
In conclusion, 6-fluoroindoline-5-carbonitrile (CAS No. 1702230-01-0) stands out as a multifaceted compound with immense potential across diverse scientific domains. Its unique structure, coupled with cutting-edge synthetic methodologies and innovative applications, positions it as a key player in advancing both academic research and industrial innovations.
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